Boc-D-Ser(tBu)-OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYLRGKEIUPMRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318722 | |

| Record name | boc-d-ser(tbu)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-38-8, 248921-67-7 | |

| Record name | NSC334309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | boc-d-ser(tbu)-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Dicyclohexylamine (DCHA) in the Application of Boc-D-Ser(tBu)-OH for Peptide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the precise world of solid-phase peptide synthesis (SPPS), the purity, stability, and handling characteristics of amino acid derivatives are paramount. Boc-D-Ser(tBu)-OH, a crucial building block for incorporating protected serine residues, is frequently supplied as its dicyclohexylamine (DCHA) salt. This guide delves into the multifaceted role of DCHA, moving beyond its simple classification as a counter-ion to explore its critical functions in ensuring the stability, enhancing the handling properties, and guaranteeing the high purity of the final peptide. We will explore the underlying chemical principles, provide field-proven protocols for its use, and offer insights into the practical advantages this salt formation confers upon the synthetic process.

Introduction: The Compound and Its Components

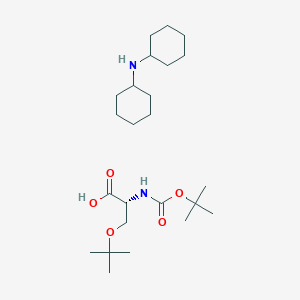

Boc-D-Ser(tBu)-OH.DCHA is a chemical entity composed of two distinct molecules: the N-terminally protected amino acid, Boc-D-Ser(tBu)-OH, and a neutralizing organic base, dicyclohexylamine (DCHA).

-

Boc-D-Ser(tBu)-OH : This is the core amino acid derivative.

-

D-Ser : The D-enantiomer of serine, often used to confer specific structural properties or resistance to enzymatic degradation in peptide drugs.

-

Boc (tert-butyloxycarbonyl) : A common acid-labile protecting group for the N-terminus (amine group) of the amino acid. It prevents unwanted reactions during peptide coupling.

-

tBu (tert-butyl) : An acid-labile protecting group for the hydroxyl side chain of serine. This prevents side-chain acylation or other side reactions during synthesis.

-

-

DCHA (Dicyclohexylamine) : An organic amine that acts as a weak base.

The combination of these two components results in the formation of a stable, crystalline salt.

The Pivotal Role of DCHA: Ensuring Stability and Purity

The inclusion of dicyclohexylamine is a deliberate and strategic choice to overcome the inherent challenges associated with the free acid form of Boc-D-Ser(tBu)-OH. It is a common practice to convert N-protected amino acids into their DCHA salts if the free acid is not crystalline or exhibits instability.[1][2]

Enhanced Crystallinity and Handling

The primary and most immediate advantage of the DCHA salt is its effect on the physical state of the compound.

-

From Oil to Crystalline Solid: The free acid form of many protected amino acids, including Boc-D-Ser(tBu)-OH, can be a non-crystalline oil or an amorphous solid. Such forms are notoriously difficult to handle, weigh accurately, and purify.

-

Improved Handling: The DCHA salt formation induces crystallization, resulting in a free-flowing, stable powder.[1] This crystalline nature is far easier to manage in a laboratory setting, ensuring accurate measurements and transfer, which is critical for stoichiometric calculations in peptide synthesis.

Increased Chemical and Thermal Stability

The stability of amino acid derivatives is crucial for long-term storage and for ensuring the integrity of the final peptide product.

-

Protection Against Degradation: The crystalline lattice of the DCHA salt provides a more stable structure, protecting the amino acid derivative from degradation over time. This is particularly important for long-term storage.[1]

-

Higher Thermal Stability: A clear indicator of this enhanced stability is the difference in melting points. While the free acid might decompose at lower temperatures, the DCHA salt exhibits a significantly higher and sharper melting point, indicating greater thermal stability.[1] For Boc-Ser(tBu)-OH.DCHA, the melting point is typically in the range of 158-168°C.[3]

Facilitation of Purification

The ability to form a crystalline salt is a classic and powerful tool in chemical purification.

-

Purification by Recrystallization: The DCHA salt can be easily purified through recrystallization, a straightforward process that effectively removes impurities. This ensures a high-purity starting material, which is essential for the synthesis of high-quality peptides.

-

Separation of Diastereomers: In some cases, DCHA salt formation can be used to separate diastereomeric mixtures of amino acid derivatives, further highlighting its utility in ensuring stereochemical purity.[2]

Reduced Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, can lead to chemical degradation and inaccuracies in weighing.

-

Moisture Protection: Crystalline salts are generally less hygroscopic than their amorphous free acid counterparts.[1] The stable crystal structure of the DCHA salt offers better protection against moisture absorption, which can otherwise act as a catalyst for degradation reactions.[1]

Practical Implications and Experimental Protocols

While the DCHA salt offers numerous advantages for storage and handling, it must be converted back to the free acid form before it can be used in the coupling step of peptide synthesis.[1][2]

Liberation of the Free Amino Acid

The standard procedure involves an acid-base extraction to remove the DCHA and generate the free carboxylic acid of the Boc-D-Ser(tBu)-OH.

Diagram of the Free Acid Liberation Workflow

Caption: The general cycle for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol for a Typical Coupling Reaction

-

Resin Preparation: The solid support (resin) with the N-terminal amine deprotected is washed and neutralized.

-

Activation: The freshly prepared Boc-D-Ser(tBu)-OH (typically 2-4 equivalents relative to the resin substitution) is pre-activated in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for a sufficient time (typically 1-2 hours) to ensure complete coupling.

-

Washing: The resin is thoroughly washed with the synthesis solvent to remove any unreacted amino acid and coupling byproducts.

-

Monitoring: The completeness of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.

Summary of Physicochemical Properties

| Property | Boc-D-Ser(tBu)-OH (Free Acid) | This compound (Salt Form) |

| Molecular Formula | C₁₂H₂₃NO₅ | C₂₄H₄₆N₂O₅ |

| Molecular Weight | ~261.31 g/mol | ~442.6 g/mol [4][5] |

| Appearance | Typically an oil or amorphous solid | White to off-white crystalline powder [3] |

| Melting Point | Lower, may decompose | 158-168°C [3] |

| Stability | Less stable, prone to degradation | High thermal and storage stability [1] |

| Handling | Difficult to weigh and handle | Free-flowing powder, easy to handle [1] |

| Hygroscopicity | Potentially higher | Generally lower [1] |

| Purity | More difficult to purify | Easily purified by recrystallization |

Conclusion

The role of dicyclohexylamine in this compound is far from passive. It is an enabling component that transforms a potentially unstable and difficult-to-handle free acid into a robust, crystalline solid. This salt formation is a critical aspect of the product's design, directly contributing to its enhanced stability, purity, and ease of use. For researchers and drug development professionals, understanding the function of DCHA allows for better management of starting materials, ensuring the reproducibility of synthetic protocols and the ultimate quality of the target peptide. The straightforward protocol for its removal ensures that these benefits in storage and handling do not impede its efficient use in the critical coupling steps of peptide synthesis.

References

-

Ruifu Chemical. Boc-Ser(tBu)-OH.DCHA CAS 18942-50-2 Purity >98.0% (HPLC) Factory. [Link]

-

PubChem. Boc-ser(tbu)-oh dcha. National Center for Biotechnology Information. [Link]

-

PubChem. Boc-Ser-OH.DCHA. National Center for Biotechnology Information. [Link]

-

Aapptec Peptides. Boc-Ser(tBu)-OH DCHA; CAS 18942-50-2. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. (2020-04-21). [Link]

Sources

An In-depth Technical Guide to Boc-D-Ser(tBu)-OH.DCHA: A Cornerstone of Modern Peptide Synthesis

Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis

In the intricate world of synthetic peptide chemistry, the precise assembly of amino acid building blocks is paramount to achieving the desired final product with high fidelity. This necessitates a strategic approach of temporarily masking reactive functional groups to prevent unwanted side reactions during peptide chain elongation. Boc-D-Ser(tBu)-OH.DCHA, a dicyclohexylammonium (DCHA) salt of N-α-tert-butyloxycarbonyl-O-tert-butyl-D-serine, represents a quintessential example of such a protected amino acid, meticulously designed for its crucial role in Boc-based solid-phase peptide synthesis (SPPS).[1][2][]

This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and strategic applications of this compound for researchers, scientists, and professionals in drug development. We will delve into the rationale behind its specific protecting groups and salt form, offering field-proven insights into its handling and incorporation into synthetic workflows.

Deconstructing the Molecular Architecture: Structure and Functionality

The efficacy of this compound as a building block in peptide synthesis is a direct consequence of its unique molecular structure. This compound is a salt formed between the protected amino acid, Boc-D-Ser(tBu)-OH, and the organic base, dicyclohexylamine (DCHA).[4][5]

Core Components and Their Strategic Roles:

-

D-Serine Backbone: The foundational D-enantiomer of serine, providing the specific stereochemistry required for the target peptide.

-

N-α-Boc (tert-Butyloxycarbonyl) Group: This temporary protecting group shields the alpha-amino functionality of the serine residue. Its key feature is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide synthesis without affecting more robust protecting groups.[1][6]

-

O-tBu (tert-Butyl) Group: The hydroxyl side chain of serine is protected by a tert-butyl ether. This "permanent" protecting group is stable to the acidic conditions used for Boc deprotection, thus preventing undesirable O-acylation during coupling steps. Its removal requires treatment with strong acids, typically hydrogen fluoride (HF), during the final cleavage of the peptide from the solid support.[1]

-

Dicyclohexylammonium (DCHA) Salt: The free acid form of many Boc-protected amino acids can be oily or amorphous, making them difficult to handle and purify. The formation of a DCHA salt significantly enhances the crystallinity and stability of the compound.[7][8] This results in a free-flowing powder with a defined melting point, simplifying weighing and dissolution, and contributing to a longer shelf-life.[8]

Visualizing the Structure

The chemical structure of this compound is depicted below, illustrating the ionic interaction between the protected amino acid and dicyclohexylamine.

Caption: A single cycle of Boc-SPPS.

Synthesis and Purification: Ensuring High-Quality Starting Material

The synthesis of this compound is a multi-step process that begins with the protection of the amino group of D-serine using di-tert-butyl dicarbonate ((Boc)2O). [9]This is followed by the protection of the hydroxyl side chain as a tert-butyl ether. The final step involves the formation of the dicyclohexylammonium salt by reacting the protected amino acid with dicyclohexylamine. This salt formation facilitates purification by recrystallization, ensuring a high-purity product suitable for peptide synthesis. [9]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): Used to monitor the progress of the synthesis and to assess the purity of the final product. * High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. [10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound by analyzing the chemical shifts and coupling constants of the protons (¹H NMR) and carbons (¹³C NMR).

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion: A Versatile and Reliable Tool for Peptide Chemists

This compound stands as a testament to the ingenuity of chemical design in facilitating complex molecular synthesis. Its carefully chosen protecting groups, combined with the enhanced stability and handling properties afforded by its DCHA salt form, make it an indispensable reagent in Boc-based solid-phase peptide synthesis. A thorough understanding of its chemical properties and the rationale behind its application is crucial for any researcher aiming to synthesize peptides with high purity and yield. This guide has provided a comprehensive overview to support scientists in the successful implementation of this valuable building block in their research and development endeavors.

References

- BenchChem. (2025). Navigating the Solubility of Boc-Ser-OH.DCHA: A Technical Guide.

- BenchChem. (2025). An In-depth Technical Guide to Boc-Ser-OH.DCHA: Chemical Properties and Structure.

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Ser-OH.DCHA in Peptide Synthesis.

- APExBIO. Boc-Ser(tBu)-OH.DCHA - Protected Amino Acid for Peptide Synthesis.

- ChemBK. (2024). Boc-Ser(tbu).DCHA-OH.

- PubChem. Boc-ser(tbu)-oh dcha.

- Sigma-Aldrich. Boc-Ser(tBu)-OH . DCHA Novabiochem.

- PubChem. Boc-Ser-OH.DCHA.

- ChemicalBook. (2022). Boc-D-Ser(tBu)-OH.

- Aapptec Peptides. Boc-Ser(tBu)-OH DCHA; CAS 18942-50-2.

- Sigma-Aldrich. Boc-Ser(tBu)-OH . DCHA Novabiochem 18942-50-2.

- Ruifu Chemical. Boc-Ser(tBu)-OH.DCHA CAS 18942-50-2 Purity >98.0% (HPLC) Factory.

- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Hou, W. et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.

- BOC Sciences. BOC-Amino Acids.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Information.

- ChemicalBook. Boc-D-Ser(Bzl)-OH(47173-80-8) 1H NMR spectrum.

- Sigma-Aldrich. boc-ser(tbu)-oh dcha.

- Moodle@Units. solid phase peptide.

- Watanabe Chemical Industries, Ltd. 248921-67-7 Boc-D-Ser(tBu)-OH・DCHA.

- BenchChem. (2025). Synthesis and Purification of Boc-Ser-OH.DCHA: A Technical Guide.

- ChemPep. Boc Solid Phase Peptide Synthesis.

Sources

- 1. peptide.com [peptide.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Boc-ser(tbu)-oh dcha | C24H46N2O5 | CID 12786117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ruifuchem.com [ruifuchem.com]

A Technical Guide to Boc-D-Ser(tBu)-OH.DCHA: Properties, Handling, and Application in Peptide Synthesis

This guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-O-tert-butyl-D-serine dicyclohexylammonium salt, commonly abbreviated as Boc-D-Ser(tBu)-OH.DCHA. Intended for researchers, chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, the scientific rationale for its use as a salt, and its practical application in solid-phase peptide synthesis (SPPS).

Chemical Identity and Physicochemical Properties

This compound is a protected amino acid derivative essential for the stepwise assembly of peptide chains using the Boc chemistry methodology. Its structure consists of the D-serine amino acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a tert-butyl (tBu) ether. The carboxylic acid is ionically bonded with dicyclohexylamine (DCHA), forming a stable, crystalline salt.

The precise characterization of this starting material is critical for stoichiometric accuracy and reproducibility in peptide synthesis.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | Dicyclohexylammonium (2R)-3-(tert-butoxy)-2-[ (tert-butoxycarbonyl)amino]propanoate | [1] |

| CAS Number | 248921-67-7 | [1] |

| Molecular Formula | C₂₄H₄₆N₂O₅ or C₁₂H₂₃NO₅ · C₁₂H₂₃N | [1][2][3] |

| Molecular Weight | 442.64 g/mol | [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 161-164 °C (for the L-isomer, D-isomer is comparable) | [4] |

| Purity | ≥98% (typically by TLC or HPLC) | [4] |

| Storage Conditions | Store in a cool, dry place (0-8°C) under an inert atmosphere | [1][4] |

The Rationale for Dicyclohexylammonium (DCHA) Salt Formation

A crucial aspect of this reagent is its formulation as a DCHA salt. This is not an arbitrary choice but a deliberate chemical strategy to enhance the compound's stability and handling characteristics. The free acid form of many Boc-protected amino acids, including Boc-D-Ser(tBu)-OH, is often not crystalline and can exist as an amorphous solid or a viscous oil.[6] Such physical forms are prone to degradation, may be hygroscopic, and are challenging to weigh and handle accurately.

The formation of the DCHA salt confers several key advantages:

-

Enhanced Stability: The salt is a crystalline, free-flowing powder with a significantly higher melting point compared to the free acid, indicating greater thermal stability.[6] This crystalline lattice structure protects the molecule, leading to a longer shelf-life.[5]

-

Improved Handling: The solid, non-hygroscopic nature of the salt allows for easy and precise weighing, which is paramount for achieving correct stoichiometry in synthesis protocols.[6]

-

Purity: The crystallization process used to form the salt serves as an effective purification step.

The formation is a simple acid-base reaction between the carboxylic acid of the protected serine and the basic amine of DCHA.

Caption: Workflow for the liberation of free acid from its DCHA salt.

Conclusion

This compound is a chemically optimized derivative for the incorporation of D-serine in peptide synthesis. Its formulation as a dicyclohexylammonium salt provides superior stability, purity, and handling properties compared to its free acid counterpart. Understanding the rationale behind this salt form and mastering the straightforward protocol for liberating the free acid are essential skills for any scientist engaged in Boc-chemistry solid-phase peptide synthesis, ensuring both the integrity of the starting material and the success of the synthetic outcome.

References

- Benchchem. An In-depth Technical Guide to Boc-Ser-OH.DCHA: Chemical Properties and Structure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE2ozCFwol7eXhICq1acaqvHdqvLrvHhSot8pZcQQqnFkOVu9an5ZRwriIRM5S8pbnluPkdAqMDEGerzLPFV7zJKJFDEGo_I643Pu46PfJ-z3Ablse1T_lZgcHYT-u33XJVeh8uDh1lBtseCTv7PJWORscfEZxYYKUlz9gk7gZNdLNxAX4ydUvrhPhr-c_3zjacvC6dxF0HW9XAhKFGIjb4tHlXCn0NcF1sQiB]

- ChemBK. Boc-Ser(tbu).DCHA-OH - Introduction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlE4XHGnigCl5UFOtfkZ9XJC_CJxNdpUWkJCgPKd9R-jw90GbMFZ8qTV9sc9wPoWKCvjtKcWvw-DyidoxT2GseizUbUQXV4H5Cbf940VcxwkBZ9n4HV4whK8n3Ms7W7t_M2NaZIliET_OBaP1A]

- PubChem. Boc-ser(tbu)-oh dcha | C24H46N2O5 | CID 12786117. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12786117]

- APExBIO. Boc-Ser(tBu)-OH.DCHA - Protected Amino Acid for Peptide Synthesis. [URL: https://www.apexbt.com/boc-ser-tbu-oh-dcha.html]

- Sigma-Aldrich. Boc-Ser(tBu)-OH . DCHA Novabiochem. [URL: https://www.sigmaaldrich.com/US/en/product/mm/853021]

- Aapptec Peptides. Boc-Ser(tBu)-OH DCHA; CAS 18942-50-2. [URL: https://www.aapptec.com/boc-sertbu-oh-dcha-cas-18942-50-2-p-1036.html]

- ChemicalBook. Boc-D-Ser(tBu)-OH | 248921-67-7. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5949344.htm]

- Sigma-Aldrich. Boc-Ser-OH ≥99.0% (T). [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15500]

- Ruifu Chemical. Boc-Ser(tBu)-OH.DCHA CAS 18942-50-2 Purity >98.0% (HPLC) Factory. [URL: https://www.ruifuchem.com/boc-amino-acids/boc-ser-tbu-oh-dcha-cas-18942-50-2.html]

- Benchchem. Boc-Ser-OH.DCHA vs. free acid form stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1KU98OB98Z77P4-13HoLz8I9MwDXjYK52Plcr8t-f41tK3qH1f4O_e_3ZrNgU-kSiS8Tbjqa49qhT0UiTWaPJ0ImmonoPdf24rHzE68sIbzKqfN9SFhDyH3vQPj2K01Qcfh477n0ZgiOL7lh0miUvQRykQDoGLgVoAGqUWkE2dqFs6xH3WBc=]

Sources

The Strategic Application of Boc and tert-Butyl Protecting Groups in Serine Chemistry: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and the broader landscape of complex organic synthesis, the serine residue, with its nucleophilic hydroxyl side-chain, presents a unique set of challenges. Unprotected, this hydroxyl group can engage in undesirable side reactions, primarily O-acylation, leading to the formation of branched impurities and significantly compromising the yield and purity of the target molecule.[1][2] This guide provides an in-depth analysis of two critical acid-labile protecting groups—the tert-butoxycarbonyl (Boc) group for the α-amine and the tert-butyl (tBu) group for the side-chain hydroxyl—that are instrumental in navigating the synthetic complexities associated with serine.

We will explore the causality behind their selection, the mechanics of their application and removal, their synergistic roles within orthogonal protection schemes, and the practical, field-proven protocols that ensure their successful implementation.

The Fundamental Chemistry of Boc and tert-Butyl Protection

The efficacy of both Boc and tBu protecting groups is rooted in their shared chemical principle: the formation of a stable tert-butyl carbocation upon acid-catalyzed cleavage.[3][4][5] This mechanism allows for their removal under acidic conditions that are carefully chosen to be orthogonal to other protecting groups used in a synthetic strategy.

The tert-Butoxycarbonyl (Boc) Group: Guardian of the α-Amine

The Boc group is a cornerstone of amine protection in organic synthesis, transforming a nucleophilic primary or secondary amine into a significantly less reactive carbamate.[3] This protection is critical for preventing the amine from participating in unwanted reactions during subsequent synthetic steps.[6]

Mechanism of Protection: The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[7][8] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[9][10] While the reaction can proceed without a base, bases like triethylamine (TEA), N,N-diisopropylethylamine (DIEA), or sodium hydroxide are often used to deprotonate the amino group, thereby increasing its nucleophilicity and driving the reaction to completion.[3][7]

Figure 1: General scheme for Boc protection of an amine using Boc anhydride.

Mechanism of Deprotection: The Boc group's key advantage is its lability under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][11][12] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation.[4][5][7] The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas.[4][13]

Figure 2: Acid-catalyzed deprotection mechanism of a Boc group.

The tert-Butyl (tBu) Group: Shielding the Serine Hydroxyl

The tert-butyl group serves as an excellent protecting group for the hydroxyl moiety of serine, forming a tert-butyl ether.[14] This protection is essential to prevent O-acylation during peptide coupling steps, a common side reaction that can truncate the synthesis or lead to difficult-to-remove branched byproducts.[2][15][16]

Mechanism of Protection: The formation of the tert-butyl ether is typically achieved via an acid-catalyzed reaction between the alcohol and isobutylene.[17] The acid protonates the isobutylene, generating the tert-butyl cation, which is then attacked by the hydroxyl oxygen of serine.

Mechanism of Deprotection: Similar to the Boc group, the tBu ether is cleaved under strong acidic conditions, such as with TFA.[18] Protonation of the ether oxygen makes it a good leaving group, facilitating the cleavage of the C-O bond to release the free hydroxyl group and the tert-butyl cation.[18] The generated cation is typically scavenged by other molecules in the cleavage cocktail to prevent side reactions.[11][19]

Orthogonal Strategies in Peptide Synthesis: The Synergy of Boc and tBu

The concept of "orthogonality" is central to modern peptide synthesis. It refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[20][21][22] The combination of Boc and tBu groups is a classic example, but their roles are defined by the overarching synthetic strategy.

The Boc/Bzl Strategy

In the traditional Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS), the temporary Nα-protection is provided by the Boc group.[21][23] The Boc group is removed at the start of each coupling cycle using a moderate acid like TFA.[7][24] The "permanent" side-chain protecting groups, including that on serine, are typically benzyl (Bzl)-based ethers. These are stable to the repeated TFA treatments but are removed in the final step with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[23]

In this context, a tBu group on the serine side-chain would not be compatible, as it would be cleaved along with the Nα-Boc group during each cycle. Therefore, the standard building block is Boc-Ser(Bzl)-OH .

The Fmoc/tBu Strategy: The Modern Workhorse

The more contemporary and widely used Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.[25][26] The Fmoc group is removed with a mild base, typically a solution of piperidine in DMF.[1]

This is where the tert-butyl group becomes indispensable. The "permanent" side-chain protecting groups are acid-labile, with the tBu group being the protector of choice for serine's hydroxyl group.[14][15][27] The tBu ether is completely stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step when the peptide is released from the resin using a strong acid cocktail, predominantly TFA.[1] This orthogonality is the cornerstone of the strategy's success.[20] The essential building block for this method is Fmoc-Ser(tBu)-OH .

Figure 3: Workflow of the Fmoc/tBu strategy in SPPS, highlighting the orthogonal roles.

The Key Building Block: Synthesis and Application of Boc-Ser(tBu)-OH

While Fmoc-Ser(tBu)-OH is the star in Fmoc/tBu SPPS, the doubly protected Boc-Ser(tBu)-OH is a versatile and critical reagent in its own right, particularly in solution-phase synthesis and for creating specific peptide fragments.[28][29] It offers the advantage of having both the amine and the hydroxyl groups masked by acid-labile groups of differing lability, or it can be used when the N-terminus needs to remain protected with Boc while other manipulations are performed.

This dual protection ensures that both reactive sites are shielded, allowing for precise chemical transformations elsewhere in a molecule.[28][29]

Experimental Protocols & Field-Proven Insights

Protocol: Nα-Boc Protection of Serine

-

Objective: To protect the α-amino group of L-Serine.

-

Materials: L-Serine, Dioxane, Water, Sodium Hydroxide (NaOH), Di-tert-butyl dicarbonate ((Boc)₂O), Ethyl Acetate, Saturated Sodium Bicarbonate, Brine.

-

Procedure:

-

Dissolve L-Serine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Add (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature and vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-Ser-OH.

-

-

Scientist's Insight: The use of a biphasic system (dioxane/water) is crucial for dissolving both the polar amino acid and the nonpolar Boc anhydride.[7] Maintaining a basic pH with NaOH is essential to keep the amine deprotonated and nucleophilic.[7]

Protocol: Nα-Boc Deprotection in SPPS

-

Objective: To remove the Nα-Boc group from a resin-bound peptide.

-

Materials: Boc-Peptide-Resin, Dichloromethane (DCM), Trifluoroacetic Acid (TFA), Diisopropylethylamine (DIEA).

-

Procedure:

-

Swell the peptide-resin in DCM for 20 minutes. Drain.

-

Add a solution of 50% TFA in DCM to the resin.[7]

-

Agitate the mixture for 30 minutes at room temperature.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.

-

Neutralize the resulting TFA salt by washing with a solution of 5% DIEA in DCM (2 times, 5 minutes each).

-

Wash again with DCM (3 times) before proceeding to the next coupling step.

-

-

Scientist's Insight: The neutralization step is critical. Residual TFA can neutralize the incoming activated amino acid in the subsequent coupling step, leading to failure. The formation of the tert-butyl cation during deprotection can lead to alkylation of sensitive residues like Tryptophan or Methionine.[19][24] Including "scavengers" like triisopropylsilane (TIS) or water in the cleavage/deprotection cocktail is essential to quench these reactive cations.[11][19]

Comparative Analysis and Data Summary

| Protecting Group | Protected Functionality | Introduction Reagent | Cleavage Condition | Orthogonal To | Key Application |

| Boc | α-Amine | (Boc)₂O[9] | Moderate Acid (e.g., 50% TFA)[7][11] | Fmoc (Base-labile), Bzl (Strong Acid-labile) | Nα-protection in Boc/Bzl SPPS[21] |

| tBu | Side-Chain Hydroxyl | Isobutylene / H⁺[17] | Strong Acid (e.g., 95% TFA)[1][14] | Fmoc (Base-labile) | Side-chain protection in Fmoc/tBu SPPS[14][15] |

Conclusion

The Boc and tert-butyl protecting groups are indispensable tools in the synthesis of serine-containing peptides and complex organic molecules. Their shared acid-labile nature, based on the formation of the stable tert-butyl cation, provides a reliable and predictable method of protection and deprotection. The true power of these groups is realized within the framework of orthogonal synthetic strategies. In the modern Fmoc/tBu approach, the acid-labile tBu group on the serine side-chain works in perfect harmony with the base-labile Fmoc group on the α-amine, allowing for the precise, stepwise construction of complex peptides with high fidelity. Understanding the underlying mechanisms, the strategic rationale for their use, and the validated protocols for their application is fundamental for any researcher aiming to achieve success in this demanding field.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Advantages of Fmoc-Ser(tBu)-Wang Resin for Serine Incorporation. [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

-

YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Boc-Ser(tBu)-OH: A Cornerstone in Modern Organic Chemistry Synthesis. [Link]

-

ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. [Link]

-

PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

- Google Patents. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

-

Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. [Link]

-

Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

AAPPTec. Boc-Ser[Fmoc-Thr(tBu)]-OH [944283-12-9]. [Link]

-

RSC Publishing. Greening Fmoc/tBu solid-phase peptide synthesis. [Link]

-

ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]

-

ResearchGate. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

-

ACS Publications. Amino Acid-Protecting Groups. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

ResearchGate. Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. peptide.com [peptide.com]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biosynth.com [biosynth.com]

- 21. peptide.com [peptide.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chempep.com [chempep.com]

- 26. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. BOC Protection and Deprotection [bzchemicals.com]

- 28. benchchem.com [benchchem.com]

- 29. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Application of Boc-D-Ser(tBu)-OH.DCHA in Solid-Phase Peptide Synthesis

Section 1: Executive Summary

In the landscape of therapeutic peptide development and complex biomolecule synthesis, the strategic selection of protected amino acid building blocks is paramount. This guide provides an in-depth technical analysis of Boc-D-Ser(tBu)-OH.DCHA , a specialized derivative for incorporating D-Serine into peptide sequences via Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). We will dissect the molecular architecture of this reagent, elucidating the precise role of each chemical moiety—from the acid-labile Nα-Boc and side-chain tert-Butyl (tBu) groups to the stabilizing dicyclohexylammonium (DCHA) salt.

This document moves beyond mere protocol recitation. It offers field-proven insights into the causality behind experimental choices, presenting a self-validating system of protocols for its application. We will explore the strategic advantages of the Boc/Bzl synthesis paradigm, provide detailed, step-by-step methodologies for every critical stage—from salt liberation to coupling and deprotection—and address common challenges such as on-resin aggregation. This guide is designed for researchers, chemists, and drug development professionals seeking to master the use of this essential building block to achieve high-yield, high-purity peptide synthesis.

Section 2: The Anatomy of a Protected Amino Acid: this compound

The efficacy of this compound in SPPS stems from the distinct and synergistic functions of its constituent parts. Understanding this molecular architecture is fundamental to its successful application.

-

Nα-Boc (tert-butyloxycarbonyl) Group : This is the temporary protecting group for the α-amino function. Its critical feature is its lability to moderate acids, typically trifluoroacetic acid (TFA), which allows for its selective removal at the start of each coupling cycle without disturbing other protecting groups.[1][2][3] The formation of a stable tert-butyl cation upon cleavage drives the deprotection reaction forward.[3]

-

D-Serine Backbone : The use of the D-enantiomer is a common strategy in drug development to increase peptide stability and resistance to enzymatic degradation by proteases, thereby enhancing in-vivo half-life.

-

O-tBu (tert-Butyl) Group : This "permanent" protecting group shields the hydroxyl side-chain of serine.[4] Its stability to the repetitive TFA treatments used for Boc removal is the cornerstone of the strategy's orthogonality.[5] The tBu group prevents undesirable side reactions, such as O-acylation, during the activation and coupling steps.[6] It is cleaved only under the harsh acidic conditions of the final cleavage step, typically with hydrofluoric acid (HF).[1][7]

-

DCHA (Dicyclohexylamine) Salt : The free acid form of many Boc-protected amino acids can be oily or difficult to crystallize. Forming a salt with dicyclohexylamine (DCHA) significantly improves the compound's crystallinity, stability, and handling properties, leading to a longer shelf-life and easier weighing and dissolution.[8][9] Before use in synthesis, this salt must be converted back to the free carboxylic acid.[10]

Caption: Activation of the carboxyl group to form the peptide bond.

-

Materials:

-

Boc-D-Ser(tBu)-OH (from Protocol 4.1)

-

Peptide-resin with a free N-terminal amine

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt) - Optional but highly recommended

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reaction vessel

-

-

Procedure:

-

Swell the deprotected and neutralized peptide-resin in DCM or DMF.

-

In a separate flask, dissolve Boc-D-Ser(tBu)-OH (2-3 equivalents relative to resin loading) in a minimal amount of DCM or DMF.

-

Pre-activation: Add DCC (1 equivalent relative to the amino acid) to the amino acid solution. If using, add HOBt (1 equivalent) as well. Let the solution stir for 10-15 minutes at 0°C.

-

Scientist's Note: HOBt is an additive that suppresses racemization and minimizes the formation of an N-acylurea byproduct, improving coupling efficiency. [11] 4. Add the pre-activated amino acid solution to the swollen peptide-resin.

-

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction for completion using a qualitative method like the Kaiser test, which detects free primary amines. A[12] negative result (yellow beads) indicates a complete reaction.

-

After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and the soluble byproducts. The insoluble dicyclohexylurea (DCU) byproduct is also removed during these washes.

-

Protocol 4.3: Nα-Boc Deprotection

Causality: This is the core iterative step that exposes the N-terminal amine for the next coupling cycle. The mechanism proceeds via acid-catalyzed elimination.

- Nα-Boc protected peptide-resin

- Deprotection solution: 25-50% Trifluoroacetic Acid (TFA) in DCM (v/v)

- DCM for washing

-

Procedure:

-

Wash the peptide-resin with DCM.

-

Add the deprotection solution to the resin and agitate for 1-2 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM to remove all traces of TFA.

-

The resin now has a protonated N-terminus (TFA salt) and must be neutralized (see Figure 2, Step 2) before the next coupling step.

-

[3]---

Section 5: Challenges and Advanced Considerations

Peptide Aggregation

On-resin aggregation is a significant cause of failed synthesis, driven by intermolecular hydrogen bonding that renders the N-terminus inaccessible. S[12][14]equences containing Ser(tBu) can be susceptible due to the bulky and hydrophobic nature of the tBu group.

[15]| Mitigation Strategy | Rationale & Implementation | Source | | :--- | :--- | :--- | | Solvent Choice | Switch from DCM/DMF to more polar, hydrogen-bond-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add 25% Dimethyl Sulfoxide (DMSO). | |[14] | Elevated Temperature | Perform coupling at a higher temperature (40-60°C) or using a microwave peptide synthesizer to disrupt secondary structures and increase reaction kinetics. | |[14][16] | Chaotropic Salts | Add salts like LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks. | |[14] | "Difficult Sequence" Protocols | Employ specialized protocols such as in situ neutralization, which can improve yields by minimizing aggregation between deprotection and coupling. | |[1][3]

Side Reactions During Final Cleavage

The final cleavage step (e.g., with HF) removes the tBu side-chain protecting group, generating a reactive tert-butyl cation. T[17][18]his cation can alkylate nucleophilic side chains, particularly the indole ring of Tryptophan (Trp) or the thioether of Methionine (Met).

Solution: This side reaction is effectively suppressed by including "scavenger" molecules in the cleavage cocktail. Scavengers are nucleophiles that are more reactive towards the carbocation than the amino acid side chains.

-

Common Scavengers: Anisole, thioanisole, water, ethanedithiol (EDT).

-

Typical Cocktail: A common mixture for HF cleavage is HF:p-cresol:thioanisole (90:5:5).

Section 6: Conclusion

This compound is a robust and highly effective building block for the incorporation of protected D-Serine in solid-phase peptide synthesis. Its dicyclohexylammonium salt form ensures stability and ease of handling, while the orthogonal Boc and tBu protecting groups are perfectly suited for the graded acid lability of the Boc/Bzl strategy. By understanding the chemical principles behind each protecting group and applying the validated protocols detailed in this guide, researchers can effectively mitigate common challenges like aggregation and side reactions. Mastery of this reagent empowers the synthesis of complex, degradation-resistant peptides, paving the way for new frontiers in research and therapeutic development.

Section 7: References

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

-

PubChem. (n.d.). Boc-ser(tbu)-oh dcha. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Ser(tBu)-OH DCHA; CAS 18942-50-2. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

-

Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides. Retrieved from

-

PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]

-

ChemBK. (2024). Boc-Ser(tbu).DCHA-OH. Retrieved from [Link]

-

CEM Corporation. (n.d.). SPPS Technology. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

-

YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. SPPS Technology [cem.com]

- 17. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

Methodological & Application

Application Note: A Comprehensive Protocol for the Coupling of Boc-D-Ser(tBu)-OH·DCHA in Solid-Phase Peptide Synthesis

Abstract

This technical guide provides a detailed, field-proven protocol for the efficient incorporation of Boc-D-Ser(tBu)-OH·DCHA into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, step-by-step experimental procedures, and critical quality control checkpoints. By explaining the causality behind experimental choices, this guide serves as a self-validating system for achieving high coupling efficiency and peptide purity.

Introduction: The Significance of Protected Serine in Peptide Synthesis

Serine, with its hydroxyl side chain, is a functionally critical amino acid residue in many biologically active peptides. However, this hydroxyl group can be a source of unwanted side reactions, such as O-acylation, during peptide synthesis. To circumvent this, the side chain is temporarily protected. In Boc-based SPPS, a common strategy is the use of a tert-butyl (tBu) ether protecting group for the serine side chain. This group is stable to the acidic conditions used for Nα-Boc deprotection but is readily cleaved during the final, strong acid-mediated cleavage from the resin.

The use of Boc-D-Ser(tBu)-OH as a dicyclohexylammonium (DCHA) salt offers significant advantages in terms of stability and handling. The DCHA salt form enhances the crystallinity and solid-state stability of the amino acid derivative, making it less susceptible to degradation during storage compared to its free acid form.[1][2] This protocol will detail the necessary steps to effectively utilize this stable precursor in your SPPS workflow.

Foundational Chemistry: Understanding the Components

-

Boc (tert-Butyloxycarbonyl) Group: This protecting group on the α-amine is labile to moderate acids like trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide elongation.[3]

-

tBu (tert-Butyl) Group: This protecting group on the serine hydroxyl side chain is stable to the TFA used for Boc deprotection but is removed by stronger acids, such as hydrofluoric acid (HF) or a TFA "cocktail" with scavengers, during the final cleavage step.[4][5]

-

DCHA (Dicyclohexylammonium) Salt: This salt formation improves the shelf-life and handling characteristics of the amino acid derivative.[1][2] It is crucial to convert the DCHA salt back to the free carboxylic acid just prior to the activation and coupling step.[6]

Experimental Workflow: From Resin Preparation to Final Cleavage

The overall process of incorporating a Boc-D-Ser(tBu)-OH residue can be visualized as a cyclical process involving deprotection, activation, and coupling, followed by final cleavage and purification.

Caption: General workflow for a single coupling cycle in SPPS.

Detailed Protocols

Preparation of Free Amino Acid from DCHA Salt

Rationale: The carboxylic acid of Boc-D-Ser(tBu)-OH must be in its free form to be activated for coupling. This is achieved by an aqueous workup to remove the dicyclohexylamine.[6]

Procedure:

-

Suspend the Boc-D-Ser(tBu)-OH·DCHA salt in a suitable organic solvent like ethyl acetate.

-

Add a 10% aqueous solution of citric acid or potassium bisulfate and stir until the solid dissolves and two clear phases are formed. The pH of the aqueous layer should be acidic (pH 2-3).

-

Separate the organic layer.

-

Wash the organic layer with water until the pH of the aqueous wash is ≥4.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free acid, which may be an oil or a solid.

Standard SPPS Cycle for Boc-D-Ser(tBu)-OH Coupling

This protocol assumes a starting scale of 0.25 mmol on a suitable resin (e.g., MBHA resin for a C-terminal amide).[3]

Step 1: Resin Swelling and Boc Deprotection

-

Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes (pre-wash).

-

Drain the deprotection solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]

-

Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

Step 2: Neutralization

-

Wash the resin with a 5% solution of N,N-diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes).

-

Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x) to prepare for the coupling step.

Step 3: In Situ Activation and Coupling

Rationale: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7][8] The addition of 1-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize racemization by converting the intermediate to a more stable active ester.[9][10]

Caption: Carbodiimide-mediated peptide coupling mechanism.

Procedure:

-

In a separate vessel, dissolve Boc-D-Ser(tBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the drained, neutralized resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

Table 1: Reagent Quantities for a 0.25 mmol Synthesis

| Reagent | Equivalents | Amount |

| Boc-D-Ser(tBu)-OH | 3 | 0.75 mmol |

| HOBt | 3 | 0.75 mmol |

| DIC | 3 | 0.75 mmol |

| DIPEA (for neutralization) | - | As per protocol |

| Solvents (DCM, DMF) | - | Sufficient volume for washing and coupling |

Monitoring the Coupling Reaction: The Kaiser Test

Rationale: The Kaiser test is a highly sensitive qualitative test for the presence of primary amines.[11] A negative result (colorless or yellow beads) indicates that the free amine on the N-terminus of the peptide has been successfully acylated, signifying a complete coupling reaction.[12][13][14]

Procedure:

-

Withdraw a small sample of resin beads (10-15 beads) and wash them thoroughly with ethanol in a small test tube.[13]

-

Add 2-3 drops of each of the three Kaiser test reagents (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, Phenol in Butanol).[11]

-

Observe the color of the beads and the solution.

Table 2: Interpretation of Kaiser Test Results

| Observation | Interpretation | Action |

| Beads and solution are colorless/yellow | Coupling is complete. | Proceed to the next cycle. |

| Beads are dark blue, solution is blue | Coupling is incomplete. | Recouple using fresh reagents. |

| Beads are colorless, solution is blue | Nearly complete. | Extend coupling time or cap unreacted amines. |

Final Cleavage and Deprotection

Rationale: Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tBu group on Serine) must be removed. This is typically achieved with a strong acid, most commonly TFA. Scavengers are added to the cleavage cocktail to "scavenge" the highly reactive carbocations (e.g., tert-butyl cations) generated during the deprotection process, preventing them from reattaching to sensitive residues like Tryptophan or Methionine.[15][16]

Cleavage Cocktail (Reagent K): A common and effective cleavage cocktail for peptides containing Ser(tBu) is Reagent K.[17]

Table 3: Composition of Cleavage Reagent K

| Component | Purpose | Percentage (v/v) |

| Trifluoroacetic Acid (TFA) | Cleavage and deprotection agent | 82.5% |

| Phenol | Scavenger | 5% |

| Water | Scavenger | 5% |

| Thioanisole | Scavenger | 5% |

| 1,2-Ethanedithiol (EDT) | Scavenger | 2.5% |

Procedure:

-

Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Add the cleavage cocktail to the resin (approx. 10 mL per 0.25 mmol of resin) and agitate at room temperature for 2-4 hours.[17]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide from the combined filtrate by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The successful incorporation of Boc-D-Ser(tBu)-OH·DCHA into a peptide sequence is a routine yet critical procedure in SPPS. The enhanced stability of the DCHA salt provides a reliable starting material, though it necessitates a straightforward conversion to the free acid prior to coupling. By employing a robust activation method, such as the DIC/HOBt system, and diligently monitoring reaction completion with the Kaiser test, researchers can ensure high coupling efficiency. Adherence to a well-formulated final cleavage protocol with appropriate scavengers is paramount to obtaining a high-purity crude peptide ready for final purification. This comprehensive guide provides the necessary technical details and scientific rationale to empower researchers to confidently execute this important step in their peptide synthesis endeavors.

References

- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHThTeY7OZJhTd59en0cdgOxNLAHzcZyB-ED8Tt5_LeGHOqRRfzPKNgvfGjRxDvz9SDouyIMOnxwny_zjqe8C2ZRX12byuxzlg8l6RRPCxkkFUj-tzCD-x58lDaA0gmJk9HRT2sZXn0DWbmza1MqJcgmh2XDb9cj2i7KKdtx4vEHVuS7SYla0gGdY2CjEkuzRdrcOB06nx6-PDlRW6sNShRrI6oyMP3Ntc=]

- Navigating the Stability of Boc-D-Cyclopropylalanine-DCHA: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU0gOk4HY9YSZlohDbKrhNEUpVtZyV6qG28tvz0291WsxRpk3uWNIGSGSQQW9yrTLLTzJNIvnNpk3jjz6LaDJOk0fmWY3lUc78Jh9FpacBJk7LVypsuRx7JufUc4DXbHulvxs-xknKofK0g9oA24d3Dfgn165PZnpF07EpldPM3-iALsirVkHTCedmC8ZBLWdIMeAfcQq8ZJAyG-SgxV4WR3P-BxLQyP0=]

- Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhY1fovJOwqG1hKFmX2gpespIZn8RJQWpeQToZ-FGaZkDLs5NQKw1nNE-8JFKr8AHSiqxMT0FwGV2VSH9MSYTVV2sSEzg4D1QuO7miuZUErOPFk0OzoAL3Ij2zwk_CHl_22S68rFNxLno6Trz6CvU8gmG5H39lPQ==]

- Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [URL: https://microbenotes.com/ninhydrin-test/]

- Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics. [URL: https://www.creative-proteomics.com/resource/carbodiimide-crosslinker-chemistry-edc-and-dcc.htm]

- Boc-Ser-OH.DCHA vs. free acid form stability. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZQ97mraAbhza_i3X8MpmNZekZ91sr_4Q5AyOyeJdgybU4wBzWSqb4kGOl29N3RLyA4-06ZfmP3dS4Izu_GXFYBFDENZzigK2wDi3DV_8AMBzQ5E26g6pGm8THfhp6bsz9ixl7bTuZzkbmn7bqVs1o0tB1Boeqi4QVMd2ZQCO5w9J4XyJ7bd8Y]

- Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis. ProQuest. [URL: https://www.proquest.com/openview/f50534c0382e4e11c810452372f87c06/1?pq-origsite=gscholar&cbl=35064]

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [URL: https://www.

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00222]

- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/carbodiimide-crosslinker-chemistry.html]

- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [URL: https://www.aapptec.com/monitoring-of-peptide-coupling-and-capping-coupling-tests-sp-14]

- Mechanism of peptide bond formation through carbodiimide. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-peptide-bond-formation-through-carbodiimide_fig1_349453916]

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [URL: https://www.researchgate.

- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. [URL: https://www.interchim.fr/ft/C/CI339a.pdf]

- Peptide Hand Synthesis Part 8: Cleaving. YouTube. [URL: https://www.youtube.

- Cleavage Cocktail Selection. CDN. [URL: https://cdn.cdn-scicompanies.com/protide/Cleavage%20Cocktail%20Selection.pdf]

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI. [URL: https://www.doi.org/10.1021/acs.oprd.1c00222]

- A Comparative Guide to Peptide Synthesis: Characterization of Peptides Synthesized Using Boc-Ser-OH.DCHA vs. Fmoc-Ser(tBu). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9dr5_lf37-z125a_UCuTSBS7y6iECGknIiQB0_wDZgKZpvjoBRIYCU2GgsgRKRr2bQLevNjSZ0vx-yjIfQW5eVZ_pE_RJc6BzJnf59TdR6NUqIat1gNQBQPSmmoINLpjumh6PLKiJxrOZNuY6hNq0rM7vCQ_PKGo98_gXlOcb8RNcMKts-Bslf0jWBQFHyuc786tFnF4R7SCtCbEuyAtKYgrKqqNo2gl1O1eadjDMPlsXUulX-59ddz1vPLOe8xH7ZN7_YNQeE48jrZcv7dYZs5K8eLY9HB4=]

- Application Notes and Protocols: In Situ Activation of Boc-Ser-OH.DCHA for Peptide Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK54zBqaDH-vOxFnylHvvQoj_b8LL2xx1bbv9NMysNcoTEYI04dR_4OFm2Zw24_u-HGRYHWnnP-wQt3PU4Yi10YHnOylS3CEp0mRSL93c0Xj7zechf9Ex_LM1MaQb9pWQdlsDQbyKtC0YuMq_rLzvH0RyYwfY6akuLGex3f_6QyLAmx5OigZLY6PuAoVOjSbkpu-5dDVfjBaBzOgqXGMlKHV5ej_vfAzSHDjNOxkUzaV0xbyIToRs=]

- Boc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis/]

- Conversion of a DCHA salt to the free acid. Bachem. [URL: https://www.bachem.com/service-support/technical-library/faq-display-page/conversion-of-a-dcha-salt-to-the-free-acid/]

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Aapptec. [URL: https://www.aapptec.com/attaching-boc-protecting-groups-with-boc-on-tb1184-sp-14]

- Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]

- In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/qcb703/in_need_of_guidance_for_dipeptide_synthesis_with/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempep.com [chempep.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis - ProQuest [proquest.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. peptide.com [peptide.com]

- 15. youtube.com [youtube.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Selection of Coupling Reagents for Boc-D-Ser(tBu)-OH DCHA in Peptide Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of sterically hindered amino acids is a frequent challenge in peptide synthesis, demanding a meticulous selection of reagents to ensure high coupling efficiency while preserving stereochemical integrity. This guide provides an in-depth analysis of recommended coupling reagents for N-α-(tert-Butoxycarbonyl)-O-tert-butyl-D-serine dicyclohexylammonium salt (Boc-D-Ser(tBu)-OH DCHA) . We will explore the chemical rationale behind reagent selection, compare the efficacy of modern coupling agents, and provide detailed, field-tested protocols for both solid-phase and solution-phase applications. By explaining the causality behind experimental choices, this document serves as a practical resource for overcoming challenges associated with this critical building block.

Introduction: Understanding the Substrate

Boc-D-Ser(tBu)-OH DCHA is a derivative of the amino acid serine, strategically modified for use in Boc-based peptide synthesis strategies.[1] Its structure presents several key features that dictate the requirements for a successful coupling reaction:

-

Boc (tert-Butoxycarbonyl) Group: An acid-labile protecting group on the α-amine, defining its use in Boc-SPPS or solution-phase synthesis.

-

tBu (tert-Butyl) Group: An acid-labile ether protecting group on the serine side-chain hydroxyl. This bulky group is crucial for preventing side reactions like O-acylation but contributes significantly to the steric hindrance around the carboxylic acid.[2]

-

D-Serine Core: The D-configuration of the chiral center necessitates the use of coupling methods that minimize the risk of epimerization.[3]

-

DCHA (Dicyclohexylammonium) Salt: The carboxylic acid is supplied as a salt with dicyclohexylamine. This enhances the compound's crystallinity, stability, and shelf-life compared to the free acid form.[4][5] A critical prerequisite for any coupling reaction is the quantitative conversion of this salt back to the free carboxylic acid.

The primary challenge in coupling this amino acid is achieving a rapid and complete reaction despite the steric bulk of the Boc and tBu groups, without compromising the chiral center at the α-carbon.

Prerequisite Protocol: Liberation of the Free Acid

The DCHA salt is unreactive in a coupling reaction. It must first be converted to the free acid. This is typically achieved through a simple acid-base liquid-liquid extraction.

Protocol 1: Free Acid Liberation

-

Dissolution: Dissolve the Boc-D-Ser(tBu)-OH DCHA salt in a suitable organic solvent. Ethyl acetate (EtOAc) is commonly used.

-

Acidification: Add the organic solution to a separatory funnel and wash it with a weak aqueous acid solution, such as 10% citric acid or 0.5 M KHSO₄. Perform this wash three times to ensure complete protonation of the carboxylate and removal of the dicyclohexylamine into the aqueous phase.

-

Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free acid, Boc-D-Ser(tBu)-OH, typically as a viscous oil or amorphous solid.

-

Verification: The resulting free acid should be used immediately or stored under an inert atmosphere at low temperature, as it is less stable than the DCHA salt form.[5]

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is the most critical parameter for success. Modern onium (aminium/uronium and phosphonium) salts are generally superior to traditional carbodiimides for sterically demanding couplings due to their higher reactivity and ability to suppress side reactions.[6][7]

| Reagent Class | Example(s) | Mechanism Synopsis | Suitability for Boc-D-Ser(tBu)-OH | Key Considerations |

| Aminium/Uronium (HOAt-based) | HATU | Forms a highly reactive OAt-active ester intermediate. The nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[7][8][9] | Excellent. Considered the gold standard for hindered couplings. Rapid kinetics minimize contact time and reduce epimerization risk. | Higher cost. Can cause guanidinylation of the N-terminus if used in large excess or with slow couplings.[9][10] |

| Aminium/Uronium (HOBt-based) | HBTU, TBTU | Forms an OBt-active ester. Less reactive than the OAt-ester but still highly effective for most applications.[7][11] | Very Good. A robust and cost-effective alternative to HATU. Widely used and reliable for moderately hindered residues. | Slightly slower kinetics than HATU. Also carries a risk of guanidinylation.[12] |

| Carbodiimide / Additive | DIC / OxymaPure® | DIC activates the carboxylic acid to form a reactive O-acylisourea, which is then converted to an Oxyma-ester. Oxyma is a potent racemization suppressant.[13][14] | Excellent. The small size of DIC helps mitigate steric clash during activation. Oxyma is highly effective at preventing epimerization and is a safer alternative to the potentially explosive HOBt/HOAt. | The reaction of DIC and Oxyma can generate trace amounts of hydrogen cyanide (HCN), requiring well-ventilated work areas.[13] |

| Phosphonium | PyBOP | Forms an OBt-active ester without the guanidinylation risk associated with aminium salts.[15] | Good. Effective and avoids the key side reaction of HBTU/HATU. | Produces carcinogenic HMPA as a byproduct (from BOP) or other phosphine oxides that can complicate purification.[15] |

Detailed Application Protocols

The following protocols are designed for a standard solid-phase peptide synthesis (SPPS) workflow but can be adapted for solution-phase synthesis. All protocols assume the starting material is the liberated free acid , Boc-D-Ser(tBu)-OH.

Protocol Using HATU: The High-Performance Standard

HATU is recommended for sequences known to be difficult or where aggregation is a concern, as its rapid kinetics can drive the reaction to completion before aggregation interferes.[6][8]

Mechanism of HATU Activation

The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the N-terminal amine of the peptide chain.[9][16][17]

SPPS Protocol: HATU Coupling

-

Resin Preparation: Ensure the N-terminal Boc group of the resin-bound peptide has been removed (TFA deprotection) and the resin has been neutralized with a base wash (e.g., 5% DIPEA in DMF). Wash thoroughly with DMF.

-

Activation Mixture: In a separate vessel, dissolve Boc-D-Ser(tBu)-OH (3–5 eq. relative to resin loading) and HATU (3–5 eq.) in anhydrous DMF. Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (6–10 eq.).

-

Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. A color change may be observed.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-120 minutes.

-

Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[18]

-

Troubleshooting: If the Kaiser test is positive (blue beads), indicating incomplete reaction, a second "double coupling" can be performed by repeating steps 2-4 with a fresh activation mixture.[18][19]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol Using DIC/OxymaPure: The Safety-Conscious & Racemization-Resistant Choice

This method is highly effective and avoids the use of benzotriazole-based additives. It is particularly advantageous for preventing epimerization.[13][19]

Mechanism of DIC/Oxyma Activation

DIC activates the carboxylic acid to form an O-acylisourea intermediate. This highly reactive species is intercepted by OxymaPure to generate the active ester, which then reacts with the amine. This pathway is highly efficient and minimizes the lifetime of intermediates prone to racemization.[13][14]

SPPS Protocol: DIC/OxymaPure Coupling

-

Resin Preparation: Perform Boc deprotection and neutralization as described in section 4.1, step 1.

-

Reagent Solution: In a reaction vessel, dissolve Boc-D-Ser(tBu)-OH (3 eq.) and OxymaPure (3 eq.) in anhydrous DMF or DCM.

-

Addition to Resin: Add this solution to the prepared peptide-resin.

-

Initiation: Add DIC (3 eq.) to the resin slurry. Agitate the mixture at room temperature for 1-3 hours. Unlike onium salt methods, base (DIPEA) is generally not required if the N-terminal amine is already in its free base form after neutralization.

-

Monitoring & Washing: Monitor the reaction using the Kaiser test and wash the resin as described in section 4.1, steps 5-7. The byproduct, diisopropylurea, is soluble in common washing solvents.[15]

General Workflow and Troubleshooting

The overall process follows a logical sequence, from starting material preparation to the final coupled product.

General Peptide Coupling Workflow

Common Problems & Solutions

-

Problem: Incomplete coupling (positive Kaiser test) after the first attempt.

-

Cause: Significant steric hindrance from the growing peptide chain or the amino acid itself. Peptide aggregation on the resin can also block reactive sites.[19][20]

-

Solution: Perform a second coupling ("double coupling") with fresh reagents. If the problem persists, consider switching to a more powerful reagent (e.g., from HBTU to HATU) or changing the solvent to NMP, which can help disrupt aggregation.[18][20]

-

-